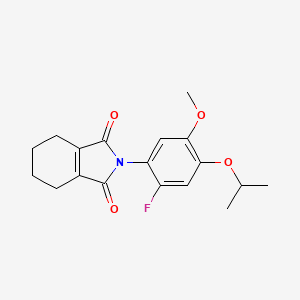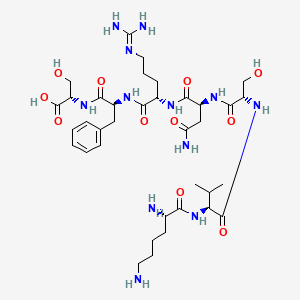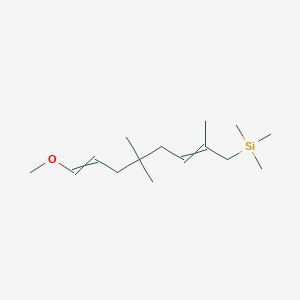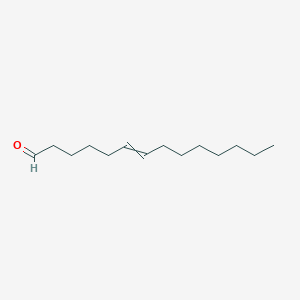
Tetradec-6-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradec-6-enal is an organic compound with the molecular formula C14H26O. It is an unsaturated aldehyde, characterized by the presence of a double bond at the sixth carbon atom in the tetradecane chain. This compound is known for its distinctive odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetradec-6-enal can be synthesized through various methods. One common approach involves the oxidation of tetradecenol. The reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-tetradecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-tetradecene using a catalyst such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradec-6-enal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to tetradecenoic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to tetradecenol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Tetradecenoic acid
Reduction: Tetradecenol
Substitution: Various substituted aldehydes and alcohols
Wissenschaftliche Forschungsanwendungen
Tetradec-6-enal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a pheromone in certain insect species, playing a role in mating and communication.
Medicine: Research is ongoing to explore its potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the fragrance industry to impart a fresh, green odor to perfumes and other scented products.
Wirkmechanismus
The mechanism of action of tetradec-6-enal involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell lysis and death. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its aldehyde group.
Vergleich Mit ähnlichen Verbindungen
- Tetradec-2-enal
- Tetradec-11-enal
- Tetradec-7-enal
Comparison: Tetradec-6-enal is unique due to the position of its double bond, which influences its reactivity and odor profile. Compared to tetradec-2-enal and tetradec-11-enal, this compound has a more pronounced green, leafy scent, making it particularly valuable in the fragrance industry. Its chemical reactivity also differs, with the position of the double bond affecting the types of reactions it can undergo and the products formed.
Eigenschaften
CAS-Nummer |
174155-53-4 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
tetradec-6-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h8-9,14H,2-7,10-13H2,1H3 |
InChI-Schlüssel |
HCWUCGFGFTYIIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


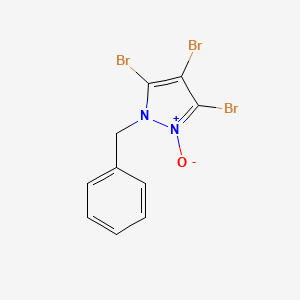
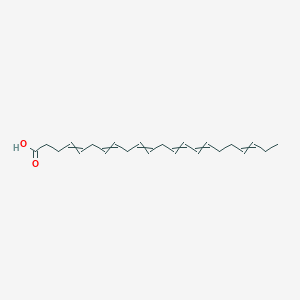
phosphanium nitrate](/img/structure/B14262546.png)
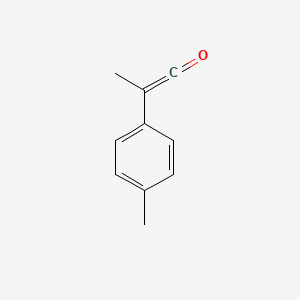
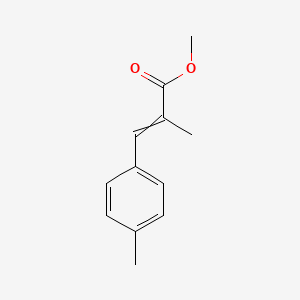
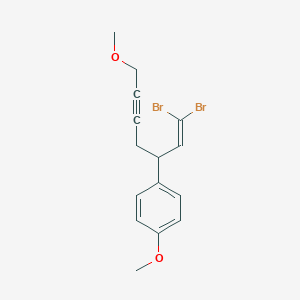
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
